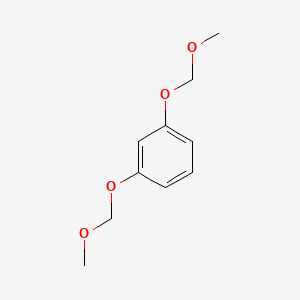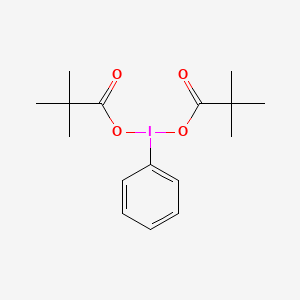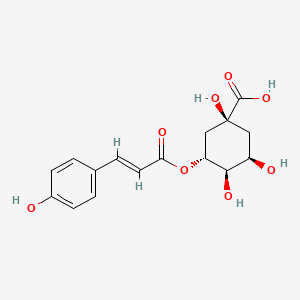
2-amino-3-(2,5-dibromophenyl)propanoic Acid
Vue d'ensemble
Description
2-Amino-3-(2,5-dibromophenyl)propanoic acid is a derivative of amino acids . It has a molecular weight of 322.98 and a molecular formula of C9H9Br2NO2 .
Molecular Structure Analysis
The molecular structure of 2-amino-3-(2,5-dibromophenyl)propanoic acid consists of a propanoic acid backbone with an amino group at the 2nd carbon and a 2,5-dibromophenyl group at the 3rd carbon .Physical And Chemical Properties Analysis
2-Amino-3-(2,5-dibromophenyl)propanoic acid has a molecular weight of 322.98 and a molecular formula of C9H9Br2NO2 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique
Polymer Modification
2-Amino-3-(2,5-dibromophenyl)propanoic acid has been utilized in the modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reaction with various amines, including similar aromatic amines, to form amine-treated polymers. These modified polymers displayed increased thermal stability and were evaluated for antibacterial and antifungal activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).
Computational Peptidology
In computational peptidology, a model chemistry was applied for the calculation of molecular properties and structures of antifungal tripeptides, including derivatives of 2-amino-3-(2,5-dibromophenyl)propanoic acid. This approach, based on conceptual density functional theory, helps in predicting reactivity descriptors and bioactivity scores for new peptides, which is valuable in drug design processes (Flores-Holguín et al., 2019).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of novel compounds. For example, racemic 2-amino-3-(heteroaryl)propanoic acids, including structures similar to 2-amino-3-(2,5-dibromophenyl)propanoic acid, were synthesized with yields ranging from 48-94%. These compounds have potential applications in various fields, including medicinal chemistry (Kitagawa et al., 2004).
Genetic Encoding and Protein Studies
The compound has played a role in genetic encoding and protein studies. A related fluorescent amino acid, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, was genetically encoded in yeast using an amber nonsense codon. This application demonstrates the potential for similar compounds in studying protein structure and interactions (Summerer et al., 2006).
Development of Platinum Complexes
This compound has been used in the development of platinum complexes. An alanine-based amino acid analogue, structurally similar to 2-amino-3-(2,5-dibromophenyl)propanoic acid, was used as a scaffold for synthesizing new platinum complexes with potential anticancer activity. These complexes exhibited moderate cytotoxic activity on cancer cells (Riccardi et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3-(2,5-dibromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPQUKKGXNVOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(2,5-dibromophenyl)propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




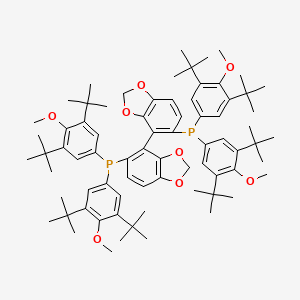
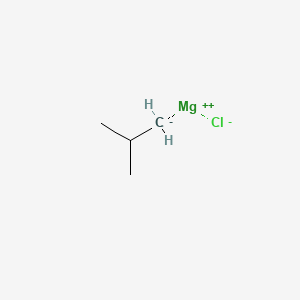
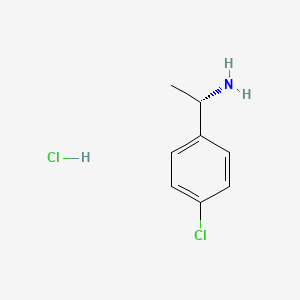

![N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine](/img/structure/B3029185.png)



